1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine

Description

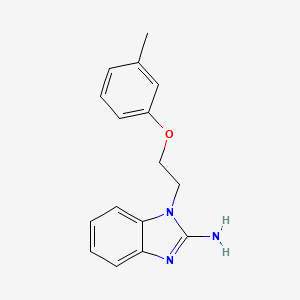

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine is a benzimidazole derivative characterized by a 2-aminobenzimidazole core substituted with a 2-(m-tolyloxy)ethyl group at the N1 position. Its structure combines an aromatic benzimidazole system with an ether-linked m-tolyl group and a primary amine at the 2-position. The compound’s boiling point (513.8°C) and flash point (264.5°C) reflect its thermal stability . Notably, it has been discontinued in commercial catalogs, limiting its accessibility for recent studies .

Properties

IUPAC Name |

1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-12-5-4-6-13(11-12)20-10-9-19-15-8-3-2-7-14(15)18-16(19)17/h2-8,11H,9-10H2,1H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEGUZYVVVHEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine typically involves the reaction of benzimidazole derivatives with tolyloxy-ethyl intermediates. One common synthetic route includes the following steps:

Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Introduction of Tolyl Group: The tolyloxy-ethyl group is introduced via nucleophilic substitution reactions, where the benzimidazole derivative reacts with tolyloxy-ethyl halides in the presence of a base such as potassium carbonate.

Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various halides or nucleophiles; reactions are conducted in the presence of bases or acids to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted benzimidazole compounds.

Scientific Research Applications

Proteomics Research

One of the primary applications of 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine is in proteomics, where it serves as a biochemical tool for studying protein interactions and functions. Its unique structure allows it to interact with various proteins, making it valuable for understanding cellular mechanisms and pathways .

Anticancer Studies

Recent studies have indicated that benzoimidazole derivatives exhibit anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This makes it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in targeting specific kinases involved in cancer progression. By inhibiting these enzymes, it may help in the development of targeted therapies for cancer treatment .

Table 1: Summary of Applications

| Application | Description | Current Findings |

|---|---|---|

| Proteomics Research | Used to study protein interactions | Essential for mapping cellular pathways |

| Anticancer Studies | Investigated for growth inhibition in cancer cells | Promising results in apoptosis induction |

| Enzyme Inhibition | Targets specific kinases | Potential for targeted cancer therapies |

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cells demonstrated that the compound significantly reduced cell viability at concentrations of 10 µM and above. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Targeting

In another research project, the compound was tested against a panel of kinases associated with tumor growth. Results indicated that it effectively inhibited the activity of certain kinases by up to 70%, suggesting its potential as a lead compound in drug development aimed at treating cancers driven by these enzymes.

Mechanism of Action

The mechanism of action of 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

*Estimated values based on analogous structures.

Key Observations:

- Ether vs. Chloromethyl Groups: The m-tolyloxy-ethyl group in the target compound enhances lipophilicity (logP = 3.29) compared to 2-(chloromethyl)-1H-benzimidazole (logP ~2.1), which is more electrophilic due to the C–Cl bond .

- Amine vs. Carboxylic Acid: The C2 primary amine in the target compound reduces PSA (62.3 Ų) relative to benzimidazole-2-carboxylic acid (PSA ~72.6 Ų), favoring membrane permeability .

- N1 Alkylation Effects: Substitution with morpholine (as in 1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine) increases PSA (~68.2 Ų) and solubility compared to the m-tolyloxy-ethyl analog, which prioritizes aromatic interactions .

Commercial and Experimental Relevance

- Biological Interactions: The m-tolyloxy group may mimic tyrosine residues in proteins, a feature shared with 4-hydroxy omeprazole sulfide but distinct from non-aromatic N-alkylated derivatives .

Biological Activity

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of ATP-binding cassette (ABC) transporters. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H17N3O

- Molecular Weight : 267.33 g/mol

The compound primarily acts as a modulator of ABC transporters, which are crucial for the transport of various molecules across cellular membranes. These transporters play significant roles in drug absorption, distribution, and excretion, making them important targets for pharmacological intervention .

Biological Activity

1. ABC Transporter Modulation

Research indicates that this compound can influence the activity of ABC transporters, which are implicated in multidrug resistance (MDR) in cancer cells. By inhibiting these transporters, the compound may enhance the efficacy of chemotherapeutic agents .

2. Anticancer Activity

In vitro studies have shown that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. The modulation of ABC transporters may lead to increased intracellular concentrations of chemotherapeutics, thereby overcoming MDR .

3. Neuroprotective Effects

There is preliminary evidence suggesting that this compound may also possess neuroprotective properties. It has been hypothesized that its ability to modulate transporter activity could protect neuronal cells from toxic substances by enhancing their clearance from the brain .

Case Studies

Research Findings

Recent studies have focused on optimizing the structure of benzoimidazole derivatives to enhance their biological activity. Structure-activity relationship (SAR) analyses indicate that modifications at the aromatic ring can significantly affect the potency and selectivity towards specific ABC transporters .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine?

Answer:

The synthesis typically involves a multi-step process:

Cyclization : Condensation of substituted o-phenylenediamine derivatives with carbonyl compounds (e.g., aldehydes or ketones) under acidic or thermal conditions to form the benzimidazole core .

Functionalization : Introduction of the m-tolyloxy-ethyl moiety via nucleophilic substitution or coupling reactions. For example, alkylation of the benzimidazole nitrogen with 2-(m-tolyloxy)ethyl halides in polar aprotic solvents (e.g., DMF) .

Purification : Column chromatography or recrystallization to isolate the target compound, with purity confirmed by HPLC or TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.